2,5-Dichlorothiophene-3-carbaldehyde 2,5-Dichlorothiophene-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 61200-60-0
VCID: VC2432851
InChI: InChI=1S/C5H2Cl2OS/c6-4-1-3(2-8)5(7)9-4/h1-2H
SMILES: C1=C(SC(=C1C=O)Cl)Cl
Molecular Formula: C5H2Cl2OS
Molecular Weight: 181.04 g/mol

2,5-Dichlorothiophene-3-carbaldehyde

CAS No.: 61200-60-0

Cat. No.: VC2432851

Molecular Formula: C5H2Cl2OS

Molecular Weight: 181.04 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dichlorothiophene-3-carbaldehyde - 61200-60-0

Specification

CAS No. 61200-60-0
Molecular Formula C5H2Cl2OS
Molecular Weight 181.04 g/mol
IUPAC Name 2,5-dichlorothiophene-3-carbaldehyde
Standard InChI InChI=1S/C5H2Cl2OS/c6-4-1-3(2-8)5(7)9-4/h1-2H
Standard InChI Key PTHQASYUHZFSKR-UHFFFAOYSA-N
SMILES C1=C(SC(=C1C=O)Cl)Cl
Canonical SMILES C1=C(SC(=C1C=O)Cl)Cl

Introduction

Physical and Chemical Properties

2,5-Dichlorothiophene-3-carbaldehyde possesses specific physical and chemical characteristics that define its behavior in various applications and reactions. The compound is identified by the CAS registry number 61200-60-0 and has a molecular formula of C₅H₂Cl₂OS . This section provides a comprehensive overview of its fundamental properties.

Basic Identification and Structural Properties

The molecular structure of 2,5-Dichlorothiophene-3-carbaldehyde features a thiophene ring with chlorine atoms at positions 2 and 5, and an aldehyde group at position 3. This arrangement contributes to its distinctive reactivity profile and applications in organic synthesis.

Table 1: Identification and Structural Properties of 2,5-Dichlorothiophene-3-carbaldehyde

PropertyValue
CAS Number61200-60-0
Molecular FormulaC₅H₂Cl₂OS
Molecular Weight181.040 g/mol
Exact Mass179.920334
Synonyms2,5-dichloro-3-Thiophenecarboxaldehyde, 2,5-dichloro-3-thenaldehyde, 2,5-Dichlor-thiophen-3-carbaldehyd, 2,5-dichlorothiophene-4-carboxaldehyde, 3-Thiophenecarboxaldehyde, 2,5-dichloro-, 2,5-Dichlor-thiophen-aldehyd-(3), 2,5-dichloro-3-formylthiophene, 2,5-dichloro-thiophene-3-carbaldehyde, 2,5-Dichloro-3-thiophenecarbaldehyde
HS Code2934999090

Physicochemical Properties

The physicochemical properties of 2,5-Dichlorothiophene-3-carbaldehyde are crucial for understanding its behavior in various chemical processes, purification methods, and storage requirements.

Table 2: Physicochemical Properties of 2,5-Dichlorothiophene-3-carbaldehyde

PropertyValue
Physical StateLiquid
Density1.6±0.1 g/cm³
Boiling Point229.8±35.0 °C at 760 mmHg
Flash Point92.8±25.9 °C
Vapor Pressure0.1±0.5 mmHg at 25°C
Index of Refraction1.639
LogP2.42
Polar Surface Area (PSA)45.31000

The compound exhibits a relatively high boiling point typical of substituted thiophenes, indicating significant intermolecular forces. Its LogP value of 2.42 suggests moderate lipophilicity, which is relevant for its potential biological applications and membrane permeability characteristics .

Hazard TypeDescription
Acute ToxicityHarmful by inhalation, in contact with skin, and if swallowed
Eye EffectsCauses eye irritation
Skin EffectsCauses skin irritation; harmful if absorbed through the skin
Respiratory EffectsCauses respiratory tract irritation; harmful if inhaled
Digestive SystemMay cause irritation of the digestive tract if swallowed
Chronic EffectsNot available
Safety AspectRecommendation
Personal Protective EquipmentWear suitable protective clothing, gloves, and eye/face protection
Eye ContactFlush eyes with plenty of water for at least 15 minutes; seek medical attention
Skin ContactFlush skin with water for at least 15 minutes while removing contaminated clothing; seek medical attention
InhalationMove to fresh air; administer oxygen if breathing is difficult; seek medical attention
IngestionWash mouth with water; seek medical attention
Fire FightingUse water spray, dry chemical, carbon dioxide, or chemical foam
Spill ManagementAbsorb spill with inert material (e.g., vermiculite, sand); place in suitable container

Regulatory Information and Classification

Understanding the regulatory status of 2,5-Dichlorothiophene-3-carbaldehyde is important for compliance with international chemical management regulations and proper hazard communication.

Hazard Classification and Labeling

The compound carries specific hazard classifications under various regulatory frameworks.

Table 5: Regulatory Classification of 2,5-Dichlorothiophene-3-carbaldehyde

Regulatory AspectClassification/Information
Hazard SymbolsXn (Harmful)
Risk PhrasesR20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)
Safety PhrasesS26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)
Transport InformationUN 2810 (Toxic liquid, organic, N.O.S.), Hazard Class 6.1, Packing Group III

International Regulatory Status

The regulatory status of the compound varies across different jurisdictions and chemical management systems.

Table 6: International Regulatory Status

Regulatory ListStatus
TSCA (US)Not listed on the TSCA inventory; for research and development use only
DSL/NDSL (Canada)Not listed
CarcinogenicityNot listed by ACGIH, IARC, or NTP

Applications and Synthetic Utility

2,5-Dichlorothiophene-3-carbaldehyde serves as a versatile building block in various chemical transformations and applications. The presence of both the reactive aldehyde group and the chlorinated thiophene ring makes it particularly useful in synthetic organic chemistry.

Pharmaceutical Applications

The compound features in pharmaceutical research and development as a precursor for biologically active molecules. The thiophene ring is a common heterocyclic scaffold in medicinal chemistry, and the strategic positioning of the chlorine atoms and aldehyde group provides opportunities for further functionalization.

Synthesis Methods

Understanding the synthetic approaches to 2,5-Dichlorothiophene-3-carbaldehyde is valuable for researchers and chemists working with this compound. While the search results don't provide direct synthetic routes for 2,5-Dichlorothiophene-3-carbaldehyde itself, they offer insights into related chemistry.

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